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Compound of Interest

Compound Name: Butyl 2-methoxyethyl ether
CAS No.: 500005-29-8
Cat. No.: B7823240
. J

CAS Registry Number: 5137-45-1 IUPAC Name: 1-Butoxy-2-methoxyethane Synonyms:
Ethylene glycol butyl methyl ether, Methyl butyl cellosolve Molecular Formula:

Molecular Weight: 132.20 g/mol

Executive Summary

Butyl 2-methoxyethyl ether (BMEE) is an amphiphilic glycol ether solvent used frequently in
organometallic synthesis and as a coupling agent in drug formulation.[1] Its structural duality—
possessing both a lipophilic butyl chain and a hydrophilic methoxy-ethoxy tail—makes it a
versatile solvent but also complicates its spectroscopic identification due to overlapping signals
with common contaminants like peroxides or hydrolysis products (butanol/methoxyethanol).[1]

This technical guide provides a definitive spectroscopic atlas for BMEE, focusing on Nuclear
Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] It
includes self-validating protocols to distinguish BMEE from its degradation products, ensuring
high-fidelity data for regulatory and research applications.[1]

Part 1: Molecular Architecture & Properties

Understanding the electronic environment of BMEE is prerequisite to interpreting its spectra.[1]
The molecule consists of three distinct domains:

e The Methoxy Terminus: A singlet-producing, deshielded environment.[1]
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e The Ethylene Bridge: A conductive ether linkage prone to specific MS fragmentation.[1]

e The Butyl Tail: A lipophilic chain providing characteristic alkyl multiplets.[1]

Physical Property Table

Relevance to

Property Value
Spectroscopy
High BP requires extended
Boiling Point ~149°C vacuum for NMR sample
drying.[1]
. Used for calculating molarity in
Density 0.83 g/mL o
guantitative NMR (gNMR).[1]
Soluble in
Solubility Amphiphilic
, and
[1]
uick purity check prior to
Refractive Index 1.40-1.41 Q purtyy P

spectral analysis.[1]

Part 2: Nuclear Magnetic Resonance (NMR)
Characterization

The NMR spectrum of BMEE is characterized by the resolution of the ether backbone.[1] The
critical quality attribute (CQA) in the proton spectrum is the integral ratio of the methoxy singlet
to the terminal methyl triplet.[1]

NMR Data (400 MHz, )

The proton spectrum should show no exchangeable protons (no broad singlets).[1] The
presence of a broad singlet at

2.0-4.0 ppm indicates hydrolysis to alcohols.[1]
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Shift (

Coupling (

- . Structural
Assignment Multiplicity Integral F .
ragmen
, ppm) , Hz) 9
A 0.91 Triplet (t) 3H 7.4 (Terminal)
B 1.36 Sextet (m) 2H 7.4
C 1.57 Quintet (m) 2H 7.0
D 3.38 Singlet (s) 3H (Methoxy)
E 3.46 Triplet (t) 2H 6.8
F 3.52-3.58 Multiplet (m) 4H
Shift (
Assignment Carbon Type Notes
» Ppm)
C1 13.9 Butyl terminal
C2 19.3 Butyl internal
C3 31.7 Butyl internal
Methoxy carbon
C4 59.0 , _
(Diagnostic)
C5 70.2 Ethylene bridge
C6 71.1 Butyl ether linkage
C7 72.0 Ethylene bridge

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical flow for assigning the NMR signals to the BMEE

structure, distinguishing it from symmetric ethers (like dibutyl ether) or diglyme.
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Figure 1: Decision tree for confirming BMEE structure via 1H NMR integration logic.
Part 3: Mass Spectrometry (MS) & Fragmentation
For glycol ethers, Electron lonization (EIl) often yields a weak or absent molecular ion (

).[1] Identification relies on characteristic ether cleavage patterns.[1]

lonization Mode: EI (70 eV) Molecular lon: m/z 132 (Weak < 1%)

Key Fragmentation Pathways[1]

o -Cleavage (Dominant): Cleavage adjacent to the ether oxygen stabilizes the positive charge.

[1]
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o McLafferty Rearrangement: Less common in simple glycol ethers but possible in the butyl
chain.[1]

miz Intensity Fragment Structure = Mechanism
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end
Cleavage of butyl
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[M]+ Butyl C4H9+

\
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Figure 2: Primary fragmentation pathways observed in EI-MS for BMEE.
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Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily used here for purity profiling—specifically to detect moisture

(broad OH) or peroxide formation (carbonyl/O-O bands).[1]

Sampling: Neat liquid (ATR or KBr plates).

Wavenumber (

Intensity Assignment Diagnostic Value
)
2950 - 2850 Strong ] ]
) confirmation.
C-O-C Asym.[1] Characteristic ether
1120 Very Strong ] )
Stretch “fingerprint".[1]
1460 Medium Scissoring General alkyl.
Must be absent.
Presence indicates
3400 (Broad) Absent O-H Stretch )
hydrolysis or wet
sample.[1]
Must be absent.
1720 Absent C=0]I1] Stretch Presence indicates

oxidation.[1]

Part 5: Quality Control & Self-Validating Protocols

In drug development, ensuring the solvent is free of reactive impurities is critical.[1]

Protocol 1: The "Dry-Ether" Validation (NMR)

Obijective: Confirm BMEE is free of water and hydrolysis products (2-methoxyethanol or

butanol).[1]

e Sample Prep: Dissolve 10 mg BMEE in 0.6 mL anhydrous
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(stored over molecular sieves).

e Acquisition: Run 1H NMR (16 scans).
» Validation Check:
o Zoominto 1.5 - 4.0 ppm.[1][2]
o If a broad singlet appears (moves with

shake), the sample is wet.[1]

o Pass Criteria: Integral of Methoxy Singlet (3.38 ppm) divided by Terminal Methyl Triplet
(0.91 ppm) must equal

[1]

Protocol 2: Peroxide Detection (Chemicall/lIR)

Glycol ethers form explosive peroxides upon storage.[1]

e Rapid Test: Add 1 mL BMEE to 1 mL 10% KI solution + trace starch. Blue color = Peroxides.
[1]

o Spectral Check: Look for weak band at 880

(O-0 stretch) or carbonyl growth at 1720

in IR.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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